

Chemical structure and properties of 6-Chloro-1,3-dimethyluracil

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Compound of Interest

Compound Name: 6-Chloro-1,3-dimethyluracil

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An In-depth Technical Guide to **6-Chloro-1,3-dimethyluracil**

Authored by a Senior Application Scientist

Introduction: **6-Chloro-1,3-dimethyluracil** is a halogenated pyrimidine derivative that serves as a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. Its strategic importance lies in the reactivity of the chlorine atom at the 6-position, which allows for a wide range of nucleophilic substitution reactions. This reactivity makes it a versatile building block for the synthesis of more complex, biologically active molecules. This guide offers a comprehensive overview of its chemical structure, physicochemical properties, established synthetic routes, key chemical reactions, and primary applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

6-Chloro-1,3-dimethyluracil is systematically known as 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[1][2] The core of the molecule is a uracil ring, a pyrimidine base found in nucleic acids, which is methylated at positions 1 and 3 and chlorinated at position 6.

Caption: Chemical structure of **6-Chloro-1,3-dimethyluracil**.

Table 1: Chemical Identifiers

Identifier	Value	Source(s)
IUPAC Name	6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione	[1][3]
CAS Number	6972-27-6	[1][4][5][6]
Molecular Formula	C ₆ H ₇ ClN ₂ O ₂	[1][4][5][6]
Molecular Weight	174.58 g/mol	[5][7]
InChI Key	VATQPUHLFQHDBD-UHFFFAOYSA-N	[1][6]

| SMILES | CN1C(Cl)=CC(=O)N(C)C1=O |[1] |

Physicochemical and Spectral Properties

The physical properties of **6-Chloro-1,3-dimethyluracil** are well-documented, making it a reliable reagent in various experimental settings. It typically appears as a pale yellow or white crystalline powder.[1][8]

Table 2: Physicochemical Properties

Property	Value	Source(s)
Appearance	White to pale yellow powder/crystal	[1][8]
Melting Point	107-116 °C	[1][4]
Boiling Point	224.6 °C (Predicted)	[4][8]
Density	~1.49 g/cm ³ (Estimate)	[4][8]
Solubility	Soluble in water. Sparingly soluble in Chloroform, slightly in Methanol.	[4][9]

| pKa | -3.53 (Predicted) |[9] |

Spectral Data

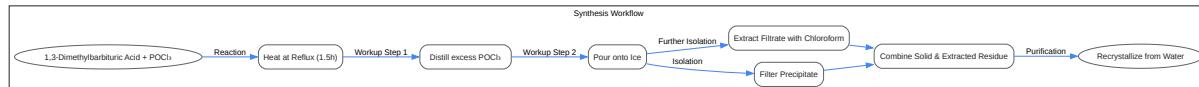
Comprehensive spectral data, including Infrared (IR) and Mass Spectrometry (MS), are available for **6-Chloro-1,3-dimethyluracil** through curated databases such as the NIST Chemistry WebBook.^[10] This data is crucial for reaction monitoring and final product characterization, allowing researchers to confirm the compound's identity and purity throughout a synthetic workflow.

Synthesis of 6-Chloro-1,3-dimethyluracil

The synthesis of this compound is well-established, with primary routes starting from either 1,3-dimethylbarbituric acid or 6-amino-1,3-dimethyluracil. The choice of starting material often depends on availability, cost, and desired scale.

Route 1: Chlorination of 1,3-Dimethylbarbituric Acid

This is the most common laboratory and industrial synthesis. The core of this process is the conversion of a hydroxyl group (in the enol tautomer of the barbituric acid) into a chloro group using a strong chlorinating agent, typically phosphorus oxychloride (POCl_3).



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Caption: Workflow for synthesis from 1,3-dimethylbarbituric acid.

Expertise in Action: Causality of Reagent Choice Phosphorus oxychloride (POCl_3) is the reagent of choice not only for its chlorinating ability but also because it acts as a dehydrating agent, driving the reaction equilibrium forward. The reaction is typically performed at reflux to ensure complete conversion. The workup procedure involving pouring the hot residue onto ice

is a critical step; it serves to quench any remaining reactive POCl_3 and precipitate the organic product, which has low solubility in cold water.

Experimental Protocol (Adapted from U.S. Patent 4,737,442)[11]

- Add 32 mL of water to 110 g of 1,3-dimethylbarbituric acid.
- Carefully add 800 mL of phosphorus oxychloride dropwise to the mixture.
- Heat the mixture at reflux for 1.5 hours.
- After reflux, distill off the excess phosphorus oxychloride under normal pressure.
- While still hot, pour the remaining residue onto ice.
- Collect the precipitated crystals via filtration.
- Extract the aqueous filtrate three times with chloroform.
- Dry the combined chloroform extracts over anhydrous sodium sulfate and remove the solvent by distillation.
- Combine the residue from the chloroform extract with the previously collected crystals.
- Recrystallize the combined crude product from water to yield pure **6-Chloro-1,3-dimethyluracil**.

Route 2: From 6-Amino-1,3-dimethyluracil

An alternative industrial method involves a two-step process starting from the more readily available 6-amino-1,3-dimethyluracil. This process is noted for its high yield and mild reaction conditions.[12]

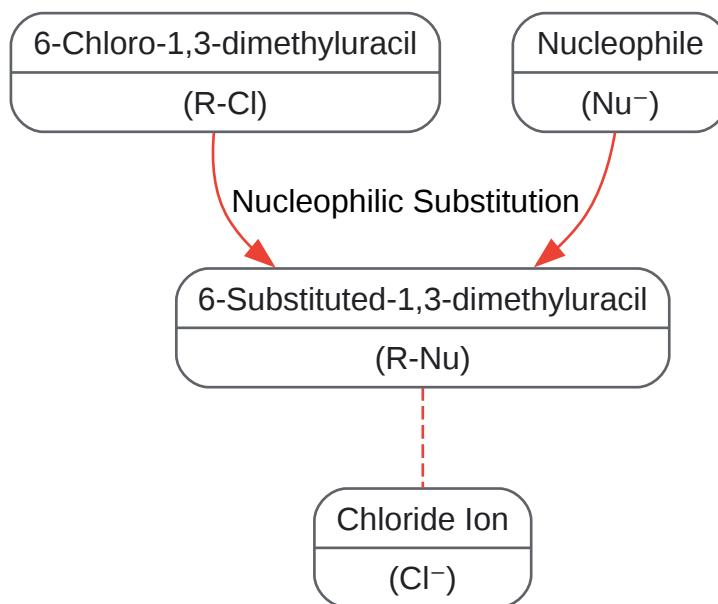
- Acidic Hydrolysis: The 6-amino group is first hydrolyzed to a 6-hydroxyl group under acidic conditions, forming 6-hydroxy-1,3-dimethyluracil (which is the tautomer of 1,3-dimethylbarbituric acid).

- Chlorination: The resulting intermediate is then chlorinated, typically with POCl_3 , to yield the final product. The patent literature indicates that adding small amounts of water or alcohol can significantly increase the yield of this chlorination step to over 80%.[\[12\]](#)

This method avoids the direct use of barbituric acid, offering an advantage in raw material sourcing and potentially improving the overall process economy for large-scale production.[\[12\]](#)

Chemical Reactivity and Key Reactions

The synthetic utility of **6-Chloro-1,3-dimethyluracil** stems from the lability of the C6-Cl bond. The chlorine atom is an excellent leaving group, making the C6 position highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups.



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Caption: General scheme of nucleophilic substitution at the C6 position.

Nucleophilic Displacement Reactions

The chloro group can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental to creating libraries of uracil derivatives for drug discovery.[\[7\]](#)

Example Protocol: Synthesis of 6-[(3-Chloropropyl)amino]-1,3-dimethyluracil[13] This reaction demonstrates the displacement of the chloro group with an amine.

- Dissolve **6-Chloro-1,3-dimethyluracil** in a suitable solvent.
- Add 3-chloropropylamine to the solution.
- The reaction proceeds via nucleophilic attack of the primary amine on the C6 carbon, displacing the chloride ion.
- Following the reaction, standard workup and purification steps (e.g., extraction, chromatography) are used to isolate the desired product.

Electrophilic Substitution: Nitration

While the C6 position is electron-deficient and prone to nucleophilic attack, the C5 position is relatively electron-rich and can undergo electrophilic substitution.

Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyl-5-nitouracil[14]

- Slowly add 8.5 g (0.049 mol) of **6-Chloro-1,3-dimethyluracil** to 25 mL of sulfuric acid, maintaining the temperature between 10-15 °C.
- To this solution, gradually add 8.5 mL of fuming nitric acid at 0-5 °C.
- Stir the reaction mixture for 5 minutes.
- Pour the mixture onto ice and extract twice with chloroform.
- Dry the organic layer over anhydrous magnesium sulfate and concentrate.
- Recrystallize the resulting crystals from an ethyl acetate/hexane mixture to yield the 5-nitro product.

Trustworthiness through Self-Validation: The protocols described are self-validating systems. For instance, in the nitration reaction, the successful formation of the product can be confirmed by a significant shift in its melting point (91-92 °C for the nitro product vs. ~111 °C for the

starting material) and distinct changes in its ^1H NMR spectrum, where the signal for the C5 proton would disappear.

Applications in Research and Drug Development

6-Chloro-1,3-dimethyluracil is not typically an end-product but rather a critical starting material or intermediate.[5][15]

- Pharmaceutical Intermediate: Its primary application is as a versatile precursor for synthesizing substituted uracil derivatives.[5][7] These derivatives are core structures in numerous pharmaceuticals, including antiviral agents, anti-inflammatory drugs, and cardiovascular medications.[16] For example, it serves as a key precursor in the multi-step synthesis of theophylline, a bronchodilator used to treat respiratory diseases.[7]
- Biochemical Research: The uracil scaffold is fundamental to biochemistry. This chloro-derivative is used in photodimerization studies that model the effects of UV-induced lesions in DNA, providing insight into DNA damage and repair mechanisms.[7]
- Analytical Applications: The compound can be used as a standard in the development and validation of analytical methods, such as reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[6] Such methods are essential for pharmacokinetic studies that track the absorption, distribution, metabolism, and excretion of new drug candidates.[6][7]

Safety, Handling, and Storage

As a laboratory chemical, **6-Chloro-1,3-dimethyluracil** requires careful handling.

- Hazards: It is known to cause skin irritation and serious eye irritation.[17]
- Precautions: Researchers should use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][17] Handling should occur in a well-ventilated area or a fume hood to avoid inhalation of the powder.
- Storage: For optimal stability, the compound should be stored in a tightly closed container in a cool, dry, and dark place, with a recommended temperature below 15°C.[7]

Conclusion

6-Chloro-1,3-dimethyluracil is a high-value chemical intermediate whose significance is rooted in its versatile reactivity. The ease of displacing its C6-chloro substituent with a wide range of nucleophiles makes it an indispensable building block in medicinal chemistry for the construction of diverse molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for scientists aiming to leverage this compound in the synthesis of novel therapeutic agents and other advanced materials.

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